molecular formula C12H13NO2 B1611022 Ethyl 3,4-dihydroisoquinoline-1-carboxylate CAS No. 88612-00-4

Ethyl 3,4-dihydroisoquinoline-1-carboxylate

Cat. No. B1611022
CAS RN: 88612-00-4
M. Wt: 203.24 g/mol
InChI Key: KVTHQVYMJPKBRV-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydroisoquinoline-1-carboxylate is a chemical compound . It is related to the class of compounds known as isoquinolines . Isoquinolines are a large group of natural products that have a wide range of biological activities .


Synthesis Analysis

The synthesis of Ethyl 3,4-dihydroisoquinoline-1-carboxylate and related compounds has been reported in several studies . A common method involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . Another method involves the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines .


Molecular Structure Analysis

The molecular structure of Ethyl 3,4-dihydroisoquinoline-1-carboxylate is characterized by a 3,4-dihydroisoquinoline core with a carboxylate group at the 1-position . The exact structure can be determined using techniques such as NMR and LC-MS .


Chemical Reactions Analysis

Ethyl 3,4-dihydroisoquinoline-1-carboxylate can undergo various chemical reactions. For instance, it can be N-alkylated to produce N-alkylated 3,4-dihydroisoquinolinone derivatives . It can also be reduced enantioselectively to produce chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3,4-dihydroisoquinoline-1-carboxylate can be inferred from related compounds. For example, ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride has a molecular weight of 267.76 and is a powder at room temperature .

Future Directions

The future directions for research on Ethyl 3,4-dihydroisoquinoline-1-carboxylate could include further exploration of its synthesis, chemical reactions, and biological activities. In particular, the development of more efficient and scalable synthetic methodologies could be a valuable area of research .

properties

IUPAC Name

ethyl 3,4-dihydroisoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTHQVYMJPKBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572085
Record name Ethyl 3,4-dihydroisoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-dihydroisoquinoline-1-carboxylate

CAS RN

88612-00-4
Record name Ethyl 3,4-dihydroisoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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